molecular formula C13H12Cl2N4O B13999857 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide

2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide

Katalognummer: B13999857
Molekulargewicht: 311.16 g/mol
InChI-Schlüssel: WYLQRQLTQUDQNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to an amino group, which is further linked to a dimethylbenzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the dichloropyrimidine core, which can be achieved through the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The dichloropyrimidine is then reacted with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain protozoan parasites by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloropyrimidine moiety and dimethylbenzamide structure contribute to its versatility and potential for various applications.

Eigenschaften

Molekularformel

C13H12Cl2N4O

Molekulargewicht

311.16 g/mol

IUPAC-Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C13H12Cl2N4O/c1-19(2)12(20)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,1-2H3,(H,16,17,18)

InChI-Schlüssel

WYLQRQLTQUDQNR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.